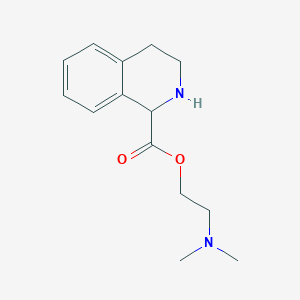
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a compound that belongs to the class of tetrahydroisoquinolines Tetrahydroisoquinolines are important structural motifs found in various natural products and therapeutic lead compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate can be achieved through multicomponent reactions. One common method involves the use of a modified Strecker reaction, where 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide react in the presence of silica-supported sulfuric acid in acetonitrile at room temperature . This reaction produces the desired compound along with other by-products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of heterogeneous catalysts can be applied to scale up the synthesis for industrial purposes.
Analyse Chemischer Reaktionen
Types of Reactions
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antineuroinflammatory properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with dopamine receptors, particularly the D2 receptors . This interaction can modulate neurotransmitter release and influence various neurological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
N-benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Dispiro[indoline-3,3′-pyrrolo[2,1-a]isoquinoline-1′,2′′-thiazolo[3,2-a]pyrimidine]: A complex derivative with potential biological activities.
Uniqueness
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dimethylaminoethyl group allows for versatile chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Eigenschaften
CAS-Nummer |
50341-98-5 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-16(2)9-10-18-14(17)13-12-6-4-3-5-11(12)7-8-15-13/h3-6,13,15H,7-10H2,1-2H3 |
InChI-Schlüssel |
PMDPZQIYJZLBFB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(=O)C1C2=CC=CC=C2CCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


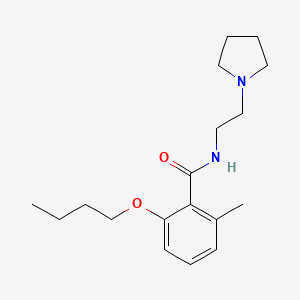







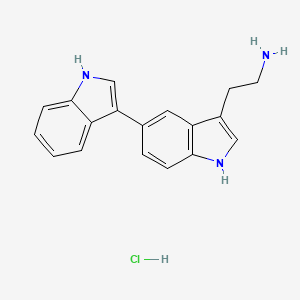

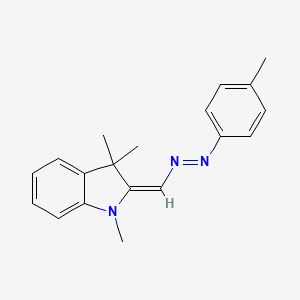
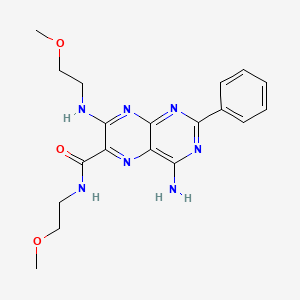
![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)
![[2-(2,4-Dichlorophenyl)-1-methylethyl]-hydrazine](/img/structure/B13769034.png)
